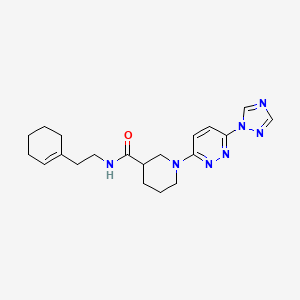
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H27N7O and its molecular weight is 381.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N8O3S with a molecular weight of approximately 446.53 g/mol. The structure features a triazole ring and a piperidine moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds on various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | NCI-H460 | 0.39 | Autophagy induction |
These results suggest that the compound may exhibit similar or enhanced efficacy against various cancer types due to its structural components.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : Studies show that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Kinases : Like many triazole derivatives, it may interact with specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth.
- Autophagy Induction : Some derivatives have been shown to promote autophagy, a process that can lead to cell death in cancer cells.
Study 1: Efficacy Against Lung Cancer
In a controlled study involving lung cancer cell lines (A549), the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 26 µM. This study highlighted the potential use of this compound as a therapeutic agent in lung cancer treatment.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound. Researchers found that it significantly upregulated apoptotic markers while downregulating survival signals in treated cells. This dual action suggests a robust mechanism through which the compound could exert its anticancer effects.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c28-20(22-11-10-16-5-2-1-3-6-16)17-7-4-12-26(13-17)18-8-9-19(25-24-18)27-15-21-14-23-27/h5,8-9,14-15,17H,1-4,6-7,10-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZPFWEQAREGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













